Molecular Weight and Hydrogen-Bond Donor Count Differentiate N-Ethyl from Linker-Extended and Unsubstituted Amide Analogs
N-Ethyl-2-naphthalen-2-yloxyacetamide (MW 229.27) possesses exactly one hydrogen-bond donor (the secondary amide NH) and three hydrogen-bond acceptors (amide carbonyl, ether oxygen, and amide NH as acceptor). This HBD count of 1 is critical for CNS drug-likeness, where the Lipinski and CNS MPO filters typically favor HBD ≤ 1 for passive blood-brain barrier penetration [1]. In contrast: (i) the unsubstituted primary amide 2-naphthalen-2-yloxyacetamide (MW 201.22, CAS 35368-77-5) has two HBDs (NH₂), increasing polarity; (ii) N,N-disubstituted tertiary amide analogs (e.g., N-ethyl-N-phenyl variants, MW 305.4) have zero HBDs, which may reduce target engagement at hydrogen-bonding sites; (iii) the linker-extended N-(2-(naphthalen-2-yloxy)ethyl)acetamide (CAS 883805-28-5) has the same HBD count of 1 but a 2-atom ethylene spacer between ether oxygen and amide, altering the spatial relationship between the naphthalene ring and the acetamide NH by approximately 2.5 Å .
| Evidence Dimension | Hydrogen-bond donor count and molecular weight |
|---|---|
| Target Compound Data | HBD = 1; MW = 229.27 g/mol; formula C₁₄H₁₅NO₂ |
| Comparator Or Baseline | 2-naphthalen-2-yloxyacetamide: HBD = 2, MW = 201.22; N-(2-(naphthalen-2-yloxy)ethyl)acetamide: HBD = 1, MW = 229.27; N-ethyl-N-phenyl analog: HBD = 0, MW = 305.4 |
| Quantified Difference | ΔHBD = −1 vs. primary amide; ΔMW = +28 vs. primary amide; identical HBD but ∼2.5 Å linker difference vs. ethylene-linked analog |
| Conditions | Calculated from SMILES structures; HBD/HBA counts per Lipinski rule-of-five conventions |
Why This Matters
A single HBD with appropriate MW positions N-ethyl-2-naphthalen-2-yloxyacetamide optimally within CNS drug-like chemical space, whereas the primary amide (HBD=2) is too polar and tertiary amides (HBD=0) may lack essential target hydrogen bonding.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (HBD ≤ 5, MW ≤ 500 rules; CNS MPO considerations). View Source
